molecular formula C10H12ClF2NO B1471416 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride CAS No. 1864063-04-6

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride

Cat. No. B1471416
CAS RN: 1864063-04-6
M. Wt: 235.66 g/mol
InChI Key: DGVWVPVUIORASC-UHFFFAOYSA-N
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Description

“3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1864063-04-6. It has a molecular weight of 235.66 .


Molecular Structure Analysis

The InChI code for “3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” is 1S/C10H11F2NO.ClH/c11-9-2-1-7 (5-10 (9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” include a molecular weight of 235.66 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Pharmacology: Potential Inhibitors Synthesis

In pharmacology, this compound is utilized as a building block for synthesizing potential inhibitors, such as triazole substituted prolyl difluoropyrrolidines , which are explored for their inhibitory effects on enzymes like dipeptidyl peptidase-4 . These inhibitors have significant implications in the treatment of conditions like diabetes and are a focus of active research.

Material Science: Fluorinated Building Blocks

In material science, 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride serves as a fluorinated building block. Its incorporation into materials can enhance properties like thermal stability and chemical resistance, making it valuable for developing advanced polymers and coatings .

Chemical Synthesis: Catalysts and Reactants

The compound is used in chemical synthesis as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes . This is typically done via allylic amination using palladium catalysts, which is a method of introducing amino groups into compounds .

Agriculture: Fluorine Chemistry in Agrochemicals

While direct references to the use of 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride in agriculture were not found, fluorine chemistry plays a crucial role in the development of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, making them candidates for pesticide and herbicide development .

Environmental Science: Research on Toxicity and Degradation

Environmental science research may involve studying the toxicity, degradation, and environmental impact of fluorinated compounds like 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride . Understanding these aspects is crucial for assessing the environmental safety of new chemicals .

Biochemistry and Medical Research: Drug Development

In biochemistry and medical research, fluorinated compounds are known to improve the potency and selectivity of pharmaceuticals3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride could be investigated for its potential in drug development, particularly in enhancing the properties of active pharmaceutical ingredients .

Industrial Uses: Specialty Chemicals

Industrially, 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride may be used in the synthesis of specialty chemicals that require specific fluorinated structures for their applications, such as in the manufacturing of electronics or as intermediates in complex chemical syntheses .

Research Use: Analytical and Synthetic Tool

For research purposes, this compound is a valuable analytical and synthetic tool. It can be used to study fluorine’s effects on molecular structure and reactivity, and as a standard or reference material in analytical methods like NMR, HPLC, LC-MS, and UPLC .

Safety and Hazards

The safety information available indicates that “3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” is an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

3-(3,5-difluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9;/h3-5,9,13H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVWVPVUIORASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864063-04-6
Record name 3-(3,5-difluorophenoxy)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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